What is the chemical structure of diaceton-alpha-D-mannofuranose
What is the chemical structure of diaceton-alpha-D-mannofuranose
An In-depth Technical Guide to 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
Introduction: A Cornerstone Chiral Building Block
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose, commonly referred to as diacetone mannose, is a protected derivative of the natural monosaccharide D-mannose.[1][2] First synthesized in the early 20th century, this white crystalline solid has become an indispensable tool in the arsenal of synthetic organic chemists.[3] Its structure features two isopropylidene (acetonide) protecting groups, which mask four of the five hydroxyl groups of the parent mannose sugar. This strategic protection leaves a single hydroxyl group at the anomeric position available for selective modification, rendering diacetone mannose a crucial chiral intermediate for the synthesis of complex carbohydrates, nucleoside analogs, and other bioactive molecules.[1][4] This guide provides a comprehensive overview of its structure, synthesis, characterization, and pivotal applications in research and drug development.
Chemical Structure and Physicochemical Properties
The defining feature of diaceton-alpha-D-mannofuranose is its bicyclic structure derived from the furanose (five-membered ring) form of D-mannose. The two acetonide groups form five-membered dioxolane rings with the hydroxyls at the C2-C3 and C5-C6 positions. This rigidifies the molecule and imparts significant stability under a variety of chemical conditions, while also enhancing its solubility in common organic solvents compared to the highly polar parent sugar.[3]
Table 1: Physicochemical Properties of Diaceton-alpha-D-mannofuranose
| Property | Value |
| CAS Number | 14131-84-1[1] |
| Molecular Formula | C₁₂H₂₀O₆[2] |
| Molecular Weight | 260.28 g/mol [1] |
| Appearance | White to off-white crystalline solid[3][5] |
| Melting Point | 121-126 °C[6][7] |
| Solubility | Sparingly soluble in water; soluble in acetone, ethanol, and other organic solvents.[3] |
| Optical Rotation | [α]20/D +23° (c=1 in acetone)[7] |
Synthesis and Mechanistic Considerations
The preparation of diacetone mannose is a classic experiment in carbohydrate chemistry, valued for its efficiency and high yield.[8] The most common synthesis involves the reaction of D-(+)-mannose with an excess of anhydrous acetone under Lewis acidic conditions.[6]
Causality in Experimental Design:
-
Choice of Acid Catalyst: Lewis acids like anhydrous ferric chloride (FeCl₃) or Brønsted acids such as p-toluenesulfonic acid are employed to catalyze the formation of the acetonide groups.[3][6] The acid protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of mannose.
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Reaction Rate: The reaction with D-mannose proceeds significantly faster than the analogous reaction with D-glucose. This is attributed to the stereochemistry of mannose; the cis relationship of the C2 and C3 hydroxyls facilitates the rapid formation of the first 2,3-O-isopropylidene ring, which then drives the reaction forward to form the second 5,6-O-isopropylidene ring.[6]
-
Solvent and Reagent: Anhydrous acetone serves as both a reagent and the solvent, ensuring a high concentration to drive the equilibrium towards the di-protected product. The use of anhydrous conditions is critical to prevent the hydrolysis of the acetonide groups.[6]
Detailed Experimental Protocol: Microscale Synthesis
The following protocol is adapted from a validated microscale procedure, ensuring high efficiency and safety.[6]
-
Reaction Setup: To a 5-mL conical vial containing a magnetic spin vane, add anhydrous ferric chloride (5 mg, 0.03 mmol), D-(+)-mannose (100 mg, 0.6 mmol), and anhydrous acetone (2.0 mL, 27 mmol).
-
Reflux: Attach a water-cooled reflux condenser and heat the mixture with stirring in a sand bath at 100 °C for 30 minutes. The reaction is typically complete when all solid D-mannose has dissolved, forming a homogeneous solution.
-
Quenching: Remove the apparatus from the heat and allow it to cool. Add 10% aqueous potassium carbonate dropwise with stirring until the brown color of the organic phase disappears and it becomes clear and colorless.
-
Solvent Removal: Gently heat the mixture in the sand bath to evaporate the excess acetone.
-
Extraction: Cool the vial and add dichloromethane (1 mL). Stir vigorously for 10 seconds. Remove the organic (bottom) layer and pass it through a small column of anhydrous sodium sulfate to dry.
-
Combine and Evaporate: Repeat the extraction twice more with 1-mL portions of dichloromethane, passing each extract through the same sodium sulfate column. Collect the combined filtrate in a tared vial.
-
Crystallization: Gently evaporate the dichloromethane to yield the product as white crystals. The reported melting point is 121-122 °C.[6]
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized product is achieved through standard spectroscopic methods.
Table 2: Key Spectroscopic Data for Characterization
| Technique | Observation | Interpretation |
| ¹H NMR | δ 5.36 (1H, s), 4.79 (1H, dd), 4.59 (1H, d), 1.45 (3H, s), 1.44 (3H, s), 1.36 (3H, s), 1.31 (3H, s)[6] | The singlet at 5.36 ppm corresponds to the anomeric proton (H1). The four singlets between 1.31-1.45 ppm are characteristic of the four magnetically non-equivalent methyl groups of the two isopropylidene protectors. |
| IR Spectroscopy | 3500-3450 cm⁻¹ (broad), 1375 cm⁻¹, 1075 cm⁻¹[6] | The broad peak around 3500 cm⁻¹ indicates the presence of the free hydroxyl group. The sharp peak at 1375 cm⁻¹ is characteristic of the gem-dimethyl groups of the acetonides, and the strong band at 1075 cm⁻¹ corresponds to C-O stretching. |
Applications in Drug Development and Glycochemistry
The true value of diacetone mannose lies in its utility as a versatile chiral synthon. The two acetonide groups provide robust protection, allowing chemists to perform selective chemistry at the anomeric hydroxyl group. This has made it a cornerstone in the synthesis of a wide range of biologically important molecules.[1][9]
-
Pharmaceutical Intermediates: It is a key starting material for synthesizing nucleoside analogs with potential antiviral activity, including agents against HIV.[1][4]
-
Glycochemistry Research: It serves as a protected mannose donor, enabling the controlled, stepwise synthesis of complex oligosaccharides and glycoconjugates.[1] These molecules are vital for studying cell-surface recognition, immune response, and bacterial adhesion.
-
Synthesis of Bioactive Natural Products: Diacetone mannose has been employed in the total synthesis of complex natural products, such as the immunosuppressant ovalicin and the core structure of the antibiotic hikizimycin.[5]
-
Bioconjugation: The compound is used to introduce carbohydrate moieties onto proteins and peptides, a strategy employed in drug targeting and the development of vaccines.[1]
Conclusion
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose is more than just a protected sugar; it is a powerful and versatile tool in synthetic chemistry. Its straightforward and efficient synthesis, combined with the strategic protection it offers, allows for precise and controlled chemical manipulations. This has established it as an essential chiral building block for the development of novel therapeutics, complex glycans, and other high-value specialty chemicals, underscoring its continuing importance in both academic research and the pharmaceutical industry.
References
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ACS Publications. (n.d.). Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose"). Journal of Chemical Education.
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PubChem. (n.d.). 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. National Center for Biotechnology Information.
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CymitQuimica. (n.d.). CAS 14131-84-1: Diaceton-alpha-D-mannofuranose.
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